Pseudocoptisine chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocoptisine chloride is typically synthesized from natural sources, particularly from the Corydalis tuber. The extraction process involves isolating the alkaloid from the plant material, followed by purification steps to obtain the desired compound. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the stability of the compound .
Industrial Production Methods: In an industrial setting, the production of isocoptisine chloride involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common to achieve high purity levels. The compound is then crystallized and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Isocoptisine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert isocoptisine chloride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Isocoptisine chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying alkaloid structures and properties.
Biology: The compound is studied for its biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Isocoptisine chloride has potential therapeutic applications due to its anti-inflammatory and anti-amnestic properties. It is being investigated for its role in treating cognitive impairments and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and as a bioactive ingredient in various formulations
Mechanism of Action
Isocoptisine chloride exerts its effects through several molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine.
Anti-inflammatory Pathways: Isocoptisine chloride reduces the production of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and interleukin-6.
Comparison with Similar Compounds
Isocoptisine chloride is unique among similar compounds due to its specific benzylisoquinoline skeleton and its potent biological activities. Similar compounds include:
Coptisine chloride: Another quaternary alkaloid with similar anti-inflammatory properties but different molecular targets.
Berberine chloride: Known for its antimicrobial and anti-inflammatory effects, but with a different mechanism of action.
Palmatine chloride: Shares structural similarities but has distinct pharmacological activities
Isocoptisine chloride stands out due to its dual role in inhibiting acetylcholinesterase and reducing inflammation, making it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4.ClH/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;/h3-8H,1-2,9-10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOVLUUBUAZWIN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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